L-ISOLEUCINE-N-FMOC (1-13C)
Description
Significance of Stable Isotope-Labeled Compounds in Modern Research Methodologies
Stable isotope-labeled compounds are indispensable in modern research, offering a non-radioactive means to trace molecular pathways. chempep.com The use of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) has become fundamental in fields such as proteomics and metabolomics. chempep.comoup.com These labeled compounds act as tracers, enabling precise quantification and structural analysis of proteins and metabolites through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov This approach provides deep insights into metabolic pathways, protein dynamics, and molecular interactions, which are crucial for drug discovery and understanding disease mechanisms. scbt.comacs.org
A key application is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful MS-based method for quantitative proteomics. thermofisher.com In SILAC, cells are grown in media containing "heavy" amino acids labeled with stable isotopes. thermofisher.com This allows for the direct comparison of protein abundance between different cell populations, providing valuable information on protein expression, post-translational modifications, and protein-protein interactions. thermofisher.comnih.gov
Historical Development and Evolution of Isotope-Labeled Amino Acid Precursors
The concept of using isotopes as tracers in biological research dates back to the early 20th century. nih.gov Initially, research relied heavily on radioactive isotopes. musechem.comnih.gov While sensitive, the use of radioisotopes raised safety concerns. nih.gov The development of analytical techniques with the sensitivity to detect small mass differences, such as mass spectrometry and NMR spectroscopy, propelled the use of stable isotopes. acs.orgnih.gov
The evolution of synthetic chemistry has enabled the production of a wide array of stable isotope-labeled amino acids. oup.com These can be uniformly labeled, where all carbons are replaced with ¹³C, or specifically labeled at a single position. chempep.com This flexibility allows researchers to design experiments that answer very specific biological questions. chempep.com The ability to produce highly enriched (99%) stable isotope-labeled amino acids has further improved the accuracy of quantitative MS-based applications. isotope.com
Positioning of L-Isoleucine-N-Fmoc (1-13C) as a Specialized Research Tool
L-Isoleucine-N-Fmoc (1-¹³C) is a highly specialized research tool designed for use in solid-phase peptide synthesis (SPPS). ontosight.aiisotope.com The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protecting group for the amino end of the isoleucine. ontosight.ai This protection is crucial during the stepwise addition of amino acids to build a peptide chain. ontosight.ai The key feature of this compound is the incorporation of a ¹³C atom at the first carbon (the carboxyl carbon) of the L-isoleucine molecule. isotope.comglpbio.com
This specific labeling allows for the synthesis of peptides and proteins with a known isotopic signature at a defined position. These labeled peptides are invaluable as internal standards in quantitative proteomics, enabling the precise measurement of protein concentrations in complex biological samples. qyaobio.com They are also critical for structural studies of proteins and their interactions using NMR spectroscopy, where the ¹³C label serves as a specific probe. qyaobio.comtricliniclabs.com The use of Fmoc-protected labeled amino acids is particularly important for SPPS, which is the preferred method for synthesizing peptides due to its efficiency and the high purity of the resulting products. ontosight.ainih.gov
Interactive Data Table: Properties of L-Isoleucine-N-Fmoc (1-13C)
| Property | Value |
| Synonyms | Fmoc-Ile-OH; N-Fmoc-L-isoleucine; N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine |
| Molecular Formula | C₂₀¹³CH₂₃NO₄ |
| Molecular Weight | 354.40 |
| Chemical Purity | ≥98% |
| Isotopic Enrichment | 99% |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
Data sourced from multiple chemical suppliers. isotope.comsigmaaldrich.commedchemexpress.com
Properties
Molecular Weight |
354.40 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for L Isoleucine N Fmoc 1 13c and Analogs
Chemical Synthesis of Position-Specific 13C-Labeled Amino Acids
Chemical synthesis provides unparalleled control for introducing isotopic labels at specific atomic positions within an amino acid. This precision is essential for detailed NMR studies where specific intramolecular distances or torsion angles are under investigation.
A notable strategy for synthesizing position-specific ¹³C-labeled isoleucine involves the palladium-catalyzed C(sp³)–H functionalization of a protected L-alanine starting material. nih.gov This method allows for the efficient construction of the isoleucine side chain with isotopic labels introduced at desired locations. For instance, an efficient synthesis for ¹³C-methyl labeled γ2-Ile has been reported, starting from L-alanine. nih.gov The process begins by protecting the amine group of L-alanine as an N-phthaloyl (NPhth) imide, followed by coupling with 8-aminoquinoline (B160924) to create an intermediate that facilitates the targeted C-H activation. nih.gov
Another powerful synthetic route enables the creation of isoleucine with a γ₁-¹³CH₂/δ-CD₃ pattern. nih.govd-nb.info This approach starts with tert-butyl bromoacetate, which is converted to a phosphorous ylide and subsequently methylated using ¹³C-iodomethane. nih.govd-nb.info The resulting intermediate undergoes a series of reactions, including ozonolysis and monomethylation of a dimethylhydrazone derivative, to yield the target α-ketoacid precursor, [3-¹³C; 4,4,4-²H₃] α-ketobutyric acid, which can then be converted to the desired labeled isoleucine. nih.govd-nb.info These precise chemical methods are indispensable for creating unique labeling patterns that are inaccessible through biological methods. mdpi.com
Table 1: Comparison of Chemical Synthesis Starting Materials for Labeled Isoleucine Analogs
| Target Labeled Position | Starting Material | Key Reagent for Isotope Introduction | Reference |
| γ²-Methyl Carbon | L-Alanine | ¹³C-Iodomethane | nih.gov |
| γ¹-Methylene Carbon | tert-Butyl bromoacetate | ¹³C-Iodomethane | nih.govd-nb.info |
Strategies for N-Fmoc Protection of Isotope-Enriched Amino Acids for Peptide Synthesis
For applications in solid-phase peptide synthesis (SPPS), the most common methodology used today, isotopically labeled amino acids must be protected with a suitable group on their α-amino function. The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used for this purpose due to its base-lability, which allows for mild deprotection conditions that preserve the integrity of the growing peptide chain.
The N-Fmoc protection of hydrophobic amino acids like isoleucine is a relatively straightforward and well-established process. sigmaaldrich.com Following the synthesis of the ¹³C-labeled isoleucine core, the Fmoc group can be introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The purification of the final Fmoc-protected product, such as FMCO-L-Isoleucine, can be achieved through crystallization, often using an ethanol/water solvent system to yield a high-purity product suitable for SPPS. google.com
Given the high cost of isotopically enriched starting materials, the efficiency of both the protection reaction and subsequent coupling steps in SPPS is paramount. To maximize coupling efficiency and minimize the waste of the expensive labeled building block, strong activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed. universiteitleiden.nl The use of HATU allows for lower equivalents of the Fmoc-amino acid to be used per coupling step compared to other reagents, which is a critical consideration for economic feasibility. universiteitleiden.nl Furthermore, specialized techniques such as microwave-assisted synthesis have been developed to reduce reaction times and improve the efficiency of labeling and protection procedures. nih.gov
Commercially, a wide array of stable isotope-labeled Fmoc-protected amino acids are available, including L-Isoleucine-N-Fmoc (1-¹³C, 99%), which facilitates their direct use in peptide synthesis for research in proteomics and biomolecular NMR. ckisotopes.comisotope.comeurisotop.com
Biosynthetic Approaches for Incorporating Labeled Isoleucine into Biomolecules
Biosynthetic methods leverage the metabolic machinery of living cells or cell-free systems to incorporate isotopic labels from simple, enriched precursors into amino acids and, subsequently, into proteins. These approaches are particularly effective for producing uniformly labeled or selectively labeled proteins.
A highly effective strategy for the selective labeling of isoleucine, leucine, and valine in proteins expressed in bacterial systems like E. coli involves supplementing the growth media with specific isotopically labeled α-ketoacid precursors. nih.govcopernicus.org The cell's biosynthetic pathways then convert these precursors into the corresponding amino acids, which are incorporated into the protein.
For isoleucine, α-ketobutyrate is a key metabolic intermediate. researchgate.net By adding labeled α-ketobutyrate to the culture medium, one can achieve highly selective labeling of isoleucine residues. For example, to label the δ1 methyl group of isoleucine, 4-¹³C-3,3′-²H-α-ketobutyrate can be used as a precursor in a D₂O-based growth medium. nih.gov Similarly, a precursor like [3-¹³C, 4,4,4-²H₃] 2-ketobutyrate has been synthesized and successfully used to induce a γ1-¹³C labeling pattern in isoleucine residues of proteins expressed in E. coli. nih.govd-nb.infonih.gov This method is valued for its ability to introduce labels into specific positions within the hydrophobic cores of proteins, providing sensitive probes for studying protein-ligand interactions and side-chain dynamics. nih.govd-nb.infonih.gov
It is important to note that this precursor-directed labeling strategy is highly effective in bacteria but generally not feasible in mammalian cells, as they lack the necessary biosynthetic enzymes to convert these α-ketoacids into amino acids. nih.gov
Table 2: Examples of α-Ketoacid Precursors for Selective Isoleucine Labeling
| Precursor | Target Labeling Pattern in Isoleucine | Expression System | Reference |
| 4-¹³C-3,3′-²H-α-ketobutyrate | δ1-Methyl (¹³C) | Bacterial | nih.gov |
| [3-¹³C, 4,4,4-²H₃] 2-ketobutyrate | γ1-Methylene (¹³C), δ-Methyl (²H₃) | Bacterial (E. coli) | nih.govd-nb.infonih.gov |
Microbial Fermentation for Production of Labeled Building Blocks
Microbial fermentation is a powerful and cost-effective method for producing uniformly ¹³C-labeled amino acids and proteins. nih.govnih.gov This is typically achieved by growing microorganisms in a minimal medium where the sole carbon source is an inexpensive, uniformly labeled substrate, such as [U-¹³C]-glucose or [U-¹³C]-glycerol. nih.govmeihonglab.com The microorganisms metabolize the labeled carbon source, distributing the ¹³C isotope throughout all the building blocks of the cell, including the entire carbon skeleton of all 20 proteinogenic amino acids. nih.govjove.com
The efficiency of label incorporation can be very high, often approaching 100%. nih.gov To further refine the labeling pattern, specific strategies can be employed. For instance, to achieve selective labeling of amino acids produced through the glycolytic pathway (like isoleucine), the fermentation medium can be supplemented with unlabeled amino acids that are products of the citric acid cycle. meihonglab.com This supplementation suppresses the synthesis of those amino acids from the labeled glucose or glycerol (B35011), thereby channeling the ¹³C label more specifically into the desired amino acid types. meihonglab.com The resulting uniformly labeled amino acids can then be harvested by hydrolyzing the total protein from the microbial biomass or used directly through the expression of a target protein.
Applications in Advanced Spectroscopic Research for Structural and Dynamic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to elucidate the structure, dynamics, and interactions of molecules at an atomic level. In the context of complex biomolecules like proteins and peptides, the introduction of stable isotopes such as ¹³C, ¹⁵N, and ²H is often essential to simplify complex spectra and enhance signal sensitivity.
Preparation of Isotope-Labeled Proteins and Peptides for NMR Studies
The preparation of isotope-labeled biomolecules is a critical first step for a multitude of advanced NMR experiments. While recombinant protein expression in microbial systems fed with ¹³C-labeled precursors is a common method for larger proteins, the synthesis of peptides and specific domains often relies on chemical approaches like Solid-Phase Peptide Synthesis (SPPS).
L-Isoleucine-N-Fmoc (1-¹³C) is specifically designed for incorporation into peptides via Fmoc-based SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine of the isoleucine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The ¹³C label is positioned at the carbonyl carbon, which will form the peptide bond with the subsequent amino acid. This method offers precise control over the placement of the isotopic label within the peptide sequence, a level of specificity that is often challenging to achieve with biological expression systems. The use of ¹³C-labeled amino acids in SPPS is a well-established technique for producing peptides tailored for NMR analysis.
The workflow for preparing a peptide labeled with L-Isoleucine-N-Fmoc (1-¹³C) involves the following key steps:
Resin Preparation: The synthesis begins with a solid support resin, to which the C-terminal amino acid of the desired peptide is attached.
Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed, typically using a mild base like piperidine, to expose a free amine group.
Coupling: L-Isoleucine-N-Fmoc (1-¹³C) is then activated and coupled to the free amine of the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, yielding the final, isotopically labeled peptide.
This method allows for the creation of peptides with one or more ¹³C-labeled isoleucine residues at specific positions, which is invaluable for detailed structural and dynamic studies.
Strategic Isotopic Labeling Patterns for Enhanced NMR Resolution and Sensitivity
The complexity of NMR spectra increases significantly with the size of the biomolecule. Strategic isotopic labeling patterns are therefore employed to simplify spectra and enhance the resolution and sensitivity of the NMR experiments.
For large proteins and protein complexes, uniform ¹³C labeling leads to severe spectral overlap and signal broadening due to extensive ¹³C-¹³C scalar couplings. A powerful strategy to overcome this is the selective labeling of methyl groups of Isoleucine, Leucine, and Valine (ILV) in a highly deuterated protein background. mpg.deresearchgate.net Methyl groups are excellent NMR probes due to their favorable relaxation properties, high sensitivity, and strategic locations within the hydrophobic cores of proteins. researchgate.net While L-Isoleucine-N-Fmoc (1-¹³C) labels the carbonyl carbon, the principles of selective labeling are often applied in concert. For instance, a peptide synthesized with a ¹³C label at the isoleucine carbonyl position might also be studied in conjunction with recombinantly expressed protein partners that have selectively labeled methyl groups.
To reduce the complexity arising from one-bond ¹³C-¹³C couplings, alternate labeling schemes can be employed. This involves labeling alternating carbon atoms along the polypeptide chain. This strategy can be achieved in recombinant expression systems by using specific ¹³C-labeled glucose or glycerol (B35011) precursors. copernicus.org In the context of peptide synthesis, incorporating L-Isoleucine-N-Fmoc (1-¹³C) provides an isolated ¹³C spin at the carbonyl position, flanked by naturally abundant ¹²C atoms (unless adjacent residues are also labeled). This selective labeling at the C' position effectively eliminates one-bond couplings to the adjacent Cα carbon of the same residue and the Cα of the preceding residue, leading to sharper resonance lines and simplified spectra.
For NMR studies of large biomolecules (typically >25 kDa), extensive deuteration is often necessary. copernicus.orgmpg.de Replacing non-exchangeable protons with deuterium (B1214612) significantly reduces dipolar relaxation pathways, leading to sharper NMR signals and improved spectral quality. mpg.de This approach is commonly combined with uniform ¹⁵N and selective or uniform ¹³C labeling. A peptide synthesized with L-Isoleucine-N-Fmoc (1-¹³C) can be studied in its own right or as part of a larger complex where the protein partner is highly deuterated and ¹⁵N/¹³C labeled. This combination allows for specific interactions involving the labeled isoleucine residue to be probed with high sensitivity and resolution.
Utilization of L-Isoleucine-N-Fmoc (1-¹³C) Derived Biomolecules in Specific NMR Experiments
The introduction of a ¹³C label at the carbonyl position of an isoleucine residue opens up a range of specific NMR experiments designed to probe the structure and dynamics of the peptide backbone. The carbonyl carbon is a sensitive reporter of the local chemical environment, including backbone torsion angles (φ and ψ) and hydrogen bonding patterns.
Below is a table summarizing key NMR experiments that can be performed using peptides containing a ¹³C-labeled isoleucine at the carbonyl position:
| NMR Experiment | Information Gained | Relevance of ¹³C=O Label |
| ¹³C Direct Detection | Provides high-resolution spectra of the labeled sites, free from proton-related complexities. | The ¹³C=O signal is sensitive to the local electronic environment and can report on secondary structure. |
| HNCO | Correlates the amide proton (H), amide nitrogen (N), and the carbonyl carbon (C') of the preceding residue. | Essential for sequential backbone resonance assignment, linking one amino acid to the next. |
| CON | Correlates the carbonyl carbon (C') with the amide nitrogen (N) of the same residue. | Provides intra-residue connectivity information, complementing HNCO for backbone assignment. |
| (H)C(CO)N | A through-bond experiment that correlates the side-chain protons and carbons to the backbone nitrogen via the carbonyl carbon. | Can be used to link side-chain and backbone resonances. |
| REDOR (Rotational Echo Double Resonance) | A solid-state NMR experiment to measure internuclear distances between the labeled ¹³C and other nuclei (e.g., ¹⁵N). | Can provide precise distance restraints for structure determination. |
| ¹³C Relaxation Studies (T₁, T₂, NOE) | Measures the motional properties of the peptide backbone at the labeled site across a range of timescales. | Provides insights into the flexibility and dynamics of the peptide. |
The chemical shift of the isoleucine ¹³C=O is particularly informative. In α-helical structures, carbonyl carbons are typically deshielded (shifted downfield) due to their involvement in i to i+4 hydrogen bonding, whereas in β-sheet structures, they are more shielded (shifted upfield). Thus, the precise chemical shift of the ¹³C label from L-Isoleucine-N-Fmoc (1-¹³C) can provide direct evidence of the local secondary structure of the peptide.
Furthermore, in studies of peptide-protein interactions, changes in the chemical shift of the ¹³C=O label upon binding can be used to map the interaction surface and report on conformational changes that occur during complex formation.
Elucidation of Protein Dynamics and Intermolecular Interactions through NMR
The site-specific ¹³C label in isoleucine residues provides a high-resolution window into the dynamic behavior of proteins and their interactions with other molecules. d-nb.infonih.gov
A more direct way to probe side-chain dynamics is by labeling the side-chain carbons themselves. However, the principles remain the same. The measurement of ¹³C T1 (spin-lattice) and T2 (spin-spin) relaxation times, along with the heteronuclear Overhauser effect (NOE), can be used to characterize the amplitude and timescale of side-chain motions. For instance, a simple and effective method for quantifying the rotamer distributions of the isoleucine χ2 side-chain dihedral angle is based on the measurement of Ile ¹³Cδ1 chemical shifts. nih.gov This approach is particularly useful for studying the structure and dynamics of folding intermediates in proteins. nih.gov
CH-π interactions, a type of non-covalent interaction between a C-H bond and a π-system, are crucial for the affinity and specificity of protein-ligand binding. d-nb.infonih.gov Isoleucine residues, with their aliphatic side chains, can act as hydrogen-bond donors in such interactions. d-nb.info The incorporation of a ¹³C label allows for the sensitive detection of these interactions through NMR.
Upon ligand binding, changes in the local electronic environment can lead to significant chemical shift perturbations (CSPs) for the nuclei at the binding interface. d-nb.info By monitoring the ¹H-¹³C HSQC spectra of a selectively labeled protein in the presence and absence of a ligand, one can map the binding site and identify the specific residues involved in the interaction. nih.gov The magnitude of the CSPs can also provide information about the strength of the interaction. nih.gov This methodology has been successfully applied to study the binding of small molecule inhibitors to bromodomains, where isoleucine residues play a key role in forming CH-π interactions with the aromatic moieties of the ligands. d-nb.infonih.gov
Mass Spectrometry (MS) Applications in Research
In addition to NMR, L-Isoleucine-N-Fmoc (1-13C) is a valuable tool in mass spectrometry-based proteomics, particularly for quantitative applications.
Quantitative Proteomics and Peptidomics Methodologies
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. A common and accurate method for this is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). nih.gov In a typical SILAC experiment, two cell populations are grown in media that are identical except for the isotopic composition of a specific amino acid. One population receives the natural "light" amino acid, while the other receives a "heavy," stable isotope-labeled version.
While SILAC traditionally uses amino acids labeled with multiple heavy isotopes (e.g., ¹³C₆-leucine) to create a significant mass shift, the principle applies to any isotopically labeled amino acid. nih.gov After cell growth and protein extraction, the samples are combined, and the proteins are digested into peptides. In the mass spectrometer, the "light" and "heavy" versions of each peptide appear as a pair of peaks separated by a specific mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two original samples. nih.gov
L-Isoleucine-N-Fmoc (1-13C) can be used to synthesize ¹³C-labeled peptides, which can serve as internal standards for the absolute quantification of specific proteins or peptides in a complex mixture. isotope.com By adding a known amount of the heavy-labeled synthetic peptide to a sample, the absolute quantity of the corresponding endogenous light peptide can be determined by comparing their respective signal intensities in the mass spectrum. This is particularly useful in biomarker discovery and validation.
Table 2: Common Isotopically Labeled Amino Acids in Quantitative Proteomics
| Labeled Amino Acid | Mass Shift (Da) | Typical Application |
|---|---|---|
| L-Arginine (¹³C₆) | 6 | SILAC |
| L-Lysine (¹³C₆, ¹⁵N₂) | 8 | SILAC |
| L-Leucine (¹³C₆) | 6 | SILAC |
| L-Isoleucine (1-¹³C) | 1 | Peptide Synthesis for Absolute Quantification |
Isotope Dilution Mass Spectrometry (IDMS) as a Quantitative Standard
Isotope Dilution Mass Spectrometry (IDMS) represents a definitive method for quantifying molecular species, renowned for its high accuracy and precision. The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—the internal standard—to the sample. ckisotopes.com L-Isoleucine-N-Fmoc (1-13C) serves as an ideal internal standard for the quantification of its unlabeled counterpart, N-Fmoc-L-isoleucine.
Because the stable isotope-labeled (SIL) internal standard is chemically identical to the analyte, it exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov The only significant difference is its mass, which allows the mass spectrometer to distinguish between the "light" endogenous analyte and the "heavy" labeled standard. ckisotopes.com By measuring the ratio of the signal intensities of the two species, the concentration of the native analyte in the original sample can be calculated with high accuracy. This ratiometric measurement corrects for sample loss during preparation and for variations in instrument response, making IDMS a robust quantification technique. ckisotopes.comnih.gov
L-Isoleucine-N-Fmoc (1-13C) is specifically designed for such applications, featuring a single Carbon-13 (¹³C) atom at the first carbon position of the isoleucine backbone. This specific labeling provides a +1 Dalton mass shift compared to the natural compound, allowing for clear differentiation in the mass spectrum. Its use is critical in quantitative proteomics and metabolomics for the precise measurement of Fmoc-protected isoleucine, particularly during peptide synthesis and analysis. nih.govmdpi.com
| Property | Value |
|---|---|
| Compound Name | L-Isoleucine-N-Fmoc (1-13C) |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine (1-¹³C) |
| Molecular Weight | 354.4 g/mol |
| Isotopic Enrichment | ¹³C, 99% |
| Applications | Biomolecular NMR, Proteomics, Isotope Dilution Mass Spectrometry |
Development and Validation of Analytical Methods using L-Isoleucine-N-Fmoc (1-13C) as an Internal Standard
The development and validation of robust analytical methods are paramount for accurate and reproducible quantification in scientific research. springernature.com Using a stable isotope-labeled internal standard is considered the gold standard, especially for complex biological matrices where significant variability can be introduced during sample processing. foodriskmanagement.comunc.edu L-Isoleucine-N-Fmoc (1-13C) is employed as an internal standard to ensure the reliability of quantitative assays for Fmoc-L-isoleucine. nih.gov
During method development, a fixed and known concentration of L-Isoleucine-N-Fmoc (1-13C) is added to every sample, including calibration standards, quality controls, and the unknown samples, at the earliest stage of the workflow. youtube.com This practice allows the internal standard to co-process with the analyte, effectively normalizing for variability in extraction recovery, derivatization efficiency, and injection volume.
A key challenge in mass spectrometry-based quantification is the "matrix effect," where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. foodriskmanagement.com Since L-Isoleucine-N-Fmoc (1-13C) is chemically identical to the analyte and co-elutes chromatographically, it experiences the same matrix effects. By calculating the peak area ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to a more accurate measurement. youtube.com
In the formal validation of an analytical method, the internal standard is crucial for assessing key parameters:
Accuracy: The closeness of the measured value to the true value is determined by analyzing quality control samples with known concentrations. The internal standard ensures that this measurement is not skewed by sample preparation losses.
Precision: This refers to the reproducibility of the measurement, assessed through repeated analysis of the same sample. The internal standard minimizes variability, leading to higher precision.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte is established using a calibration curve, where the analyte/internal standard ratio is plotted against concentration.
| Sample Type | Analyte Area | IS Area | Analyte/IS Ratio | Calculated Concentration |
|---|---|---|---|---|
| Calibrator 1 | 10,500 | 100,000 | 0.105 | 10 ng/mL |
| Calibrator 5 | 52,000 | 98,000 | 0.531 | 50 ng/mL |
| QC Low (with matrix effect) | 12,000 | 60,000 | 0.200 | 20.1 ng/mL (Accurate) |
| QC Low (without IS) | 12,000 | N/A | N/A | 12.0 ng/mL (Inaccurate) |
Advanced Mass Defect-Based Precursor Ion Quantification Techniques
High-resolution mass spectrometry (HRMS) enables extremely accurate mass measurements, which can be leveraged for advanced quantification techniques that go beyond using nominal mass. One such approach utilizes the concept of "mass defect," which is the difference between a molecule's exact mass and its nominal (integer) mass. Each isotope has a unique mass defect; for instance, ¹³C has a positive mass defect relative to ¹²C, while ¹⁵N has a negative one. acs.org
The incorporation of a ¹³C atom in L-Isoleucine-N-Fmoc (1-13C) imparts a specific and predictable shift in its exact mass and, consequently, its mass defect. While advanced techniques often employ complex tags with multiple isotopic substitutions to create unique mass defect signatures for multiplexed analysis, the principle can be applied to simpler labeled compounds. nih.gov
In advanced precursor ion quantification, HRMS instruments can differentiate between molecules with the same nominal mass but different elemental formulas based on their distinct mass defects. The unique mass defect of L-Isoleucine-N-Fmoc (1-13C) allows it to be distinguished with high confidence from background ions and potential isobaric interferences that may have the same integer mass but a different elemental composition. acs.org This capability is particularly valuable when analyzing complex samples where chemical noise can obscure the analyte signal. By filtering data based on a narrow mass window corresponding to the exact mass of the labeled standard, signal-to-noise ratios can be significantly improved, enhancing the sensitivity and specificity of quantification. This mass defect-based discrimination provides an additional layer of analytical certainty in quantitative workflows. nih.gov
Contributions to Metabolic Research and Pathway Elucidation
Application in ¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. frontiersin.orgspringernature.commorressier.com The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as a ¹³C-labeled amino acid, into a biological system and then measuring the distribution of the ¹³C label in downstream metabolites. creative-proteomics.comyoutube.com This information, when combined with a metabolic network model, allows for the precise calculation of fluxes throughout the central metabolism. creative-proteomics.comresearchgate.net The N-FMOC protecting group is typically used for peptide synthesis, and in the context of ¹³C-MFA, the labeled L-isoleucine would be deprotected before being introduced to cell cultures.
The primary application of ¹³C-MFA is the quantification of in vivo conversion rates of metabolites. frontiersin.org When cells are grown in a medium containing a ¹³C-labeled nutrient, the labeled carbon atoms are incorporated into various intracellular metabolites. After the system reaches a metabolic and isotopic steady state, the cells are harvested, and the metabolites, often proteinogenic amino acids, are analyzed to determine their labeling patterns. researchgate.net
This analysis is frequently performed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.govnih.gov The measured isotopic labeling distribution provides a wealth of information that constrains the possible flux distributions within the cell's metabolic network, enabling the calculation of specific reaction rates. creative-proteomics.comnih.gov
Table 1: Key Steps in ¹³C-MFA for Flux Quantification
| Step | Description |
| 1. Isotopic Labeling Experiment | Cells are cultured with a substrate specifically labeled with ¹³C, such as L-Isoleucine (1-¹³C). springernature.com |
| 2. Sample Analysis | After achieving isotopic steady state, metabolites (e.g., amino acids from protein hydrolysates) are extracted. researchgate.net |
| 3. Isotopomer Measurement | Analytical techniques like GC-MS, LC-MS, or NMR are used to measure the mass isotopomer distributions of the metabolites. frontiersin.orgnih.gov |
| 4. Flux Estimation | The measured labeling data is used in conjunction with a computational model of the cell's metabolic network to estimate the intracellular fluxes through least-squares regression. springernature.comnih.gov |
| 5. Statistical Validation | The goodness-of-fit of the model is evaluated, and confidence intervals for the estimated fluxes are calculated. springernature.comnih.gov |
By feeding cells a substrate with a ¹³C label at a specific atomic position, researchers can trace the precise path of that carbon atom as it is processed by enzymes and incorporated into new molecules. researchgate.netkindai.ac.jp For example, using L-Isoleucine labeled at the first carbon (the carboxyl carbon), scientists can follow its fate, whether it is incorporated directly into protein or catabolized through various pathways. pnas.orgnih.gov
The pattern of ¹³C enrichment in downstream metabolites reveals which pathways are active. researchgate.net Different flux distributions through the network will result in distinct labeling patterns in the final products, such as other amino acids or intermediates of the Krebs cycle. creative-proteomics.com This tracing provides direct evidence for proposed metabolic pathways and can even lead to the discovery of new enzymatic functions or previously unknown metabolic routes. frontiersin.orgresearchgate.net
The data generated from ¹³C labeling experiments is complex and cannot be interpreted directly. nih.gov Therefore, ¹³C-MFA relies heavily on the integration of experimental data with computational models of metabolism. frontiersin.orgnih.gov These models consist of a stoichiometric network of biochemical reactions and a set of atom mappings that describe the transfer of carbon atoms from substrates to products for each reaction. youtube.com
Specialized software is used to simulate the distribution of ¹³C isotopes throughout the metabolic network for a given set of fluxes. nih.gov By iteratively adjusting the flux values in the model and comparing the simulated labeling patterns to the experimentally measured data, an optimization algorithm can find the flux distribution that best explains the observed results. nih.govresearchgate.netresearchgate.net This integration is essential for converting raw isotopomer data into a quantitative map of cellular metabolism. frontiersin.org
Investigations into Amino Acid Metabolic Pathways and Interconversions
¹³C-labeled amino acids are invaluable for studying the intricate pathways of amino acid metabolism itself. researchgate.net By supplying L-Isoleucine (1-¹³C) as a tracer, researchers can investigate several key aspects of its metabolism:
Catabolism: The breakdown of isoleucine can be followed by tracking the appearance of the ¹³C label in catabolic intermediates. For example, the degradation of isoleucine produces acetyl-CoA and propionyl-CoA, and tracing the ¹³C label can quantify the flux through this pathway. nih.gov
Biosynthesis and Interconversion: While isoleucine is an essential amino acid for humans, its metabolism is linked to that of other branched-chain amino acids (BCAAs), valine and leucine. eurisotop.com Isotope tracing can elucidate the connections and interconversions between related metabolic pools.
Protein Synthesis: The rate of incorporation of isoleucine into newly synthesized proteins can be measured by analyzing the ¹³C enrichment in protein hydrolysates.
These studies provide a dynamic view of how cells utilize amino acids in response to changing environmental conditions or in different physiological states, such as cell growth and proliferation. pnas.orgnih.gov
Role in Peptide and Protein Engineering for Research Purposes
Utilization in Solid-Phase Peptide Synthesis (SPPS) of Labeled Peptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the artificial production of peptides. The incorporation of isotopically labeled amino acids like L-Isoleucine-N-Fmoc (1-13C) into this process allows for the creation of peptides with a specific isotopic signature. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is crucial for this process, as it shields the alpha-amino group of the isoleucine, allowing for controlled, stepwise addition to the growing peptide chain. altabioscience.comnih.govpeptide.com The use of Fmoc chemistry is favored for its mild reaction conditions, which are compatible with a wide range of peptide modifications. nih.gov
The 13C label at the first carbon position of L-isoleucine provides a distinct mass shift, which is invaluable for mass spectrometry (MS)-based applications. lifetein.com This allows for the precise quantification of peptides in complex biological samples and aids in the study of metabolic pathways and protein-protein interactions. jpt.com The high isotopic purity of commercially available Fmoc-labeled amino acids, often exceeding 99%, ensures the synthesis of high-quality, accurately labeled peptides for sensitive analytical techniques. lifetein.com
Table 1: Key Features of L-Isoleucine-N-Fmoc (1-13C) in SPPS
| Feature | Description | Reference(s) |
|---|---|---|
| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | altabioscience.com |
| Isotopic Label | Carbon-13 (¹³C) at the C1 position | ckisotopes.com |
| Application | Incorporation into synthetic peptides | altabioscience.comlifetein.com |
| Key Advantage | Enables precise mass shift for MS analysis | lifetein.comjpt.com |
Incorporation into Recombinant Proteins via Isotopic Cell Culture Media
For the study of larger proteins, recombinant expression is the method of choice. L-Isoleucine, isotopically labeled with 13C, can be incorporated into proteins by growing cells in specially formulated culture media. nih.govsigmaaldrich.com This technique, known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), involves replacing the natural "light" amino acid with a "heavy" isotopically labeled counterpart. nih.govsigmaaldrich.comchempep.com As cells synthesize proteins, they incorporate the labeled L-isoleucine, resulting in a proteome where every isoleucine residue is isotopically marked. nih.govchempep.com
While L-Isoleucine-N-Fmoc (1-13C) itself is not directly used in cell culture media due to the Fmoc protecting group, the underlying principle of using 13C-labeled isoleucine is central. The labeled isoleucine, once deprotected, becomes part of the cellular pool of amino acids available for protein synthesis. This methodology has been successfully applied in various expression systems, including bacteria (E. coli), yeast (Pichia pastoris), and even mammalian cells, to produce isotopically labeled proteins for structural and functional studies. utoronto.carsc.orgresearchgate.net The ability to produce proteins with selectively labeled methyl groups of isoleucine, leucine, and valine is particularly powerful for NMR spectroscopy studies of large and complex proteins. rsc.orgnih.gov
Applications in Cell-Free Protein Synthesis for Site-Specific Labeling
Cell-free protein synthesis (CFPS) offers a powerful alternative to in-vivo expression methods, providing an open environment that allows for precise control over the reaction components. nih.govmdpi.com This system is particularly advantageous for the site-specific incorporation of isotopically labeled amino acids. rsc.org By supplementing the cell-free reaction mixture with L-Isoleucine-N-Fmoc (1-13C) that has been appropriately prepared for the translation machinery, researchers can direct the incorporation of the labeled amino acid at specific positions within a protein. nih.govresearchgate.net
Recent advancements in CFPS, such as the eCell system, have demonstrated the ability to produce selectively 13C-labeled proteins from inexpensive precursors. nih.govcopernicus.orgcopernicus.org These systems can maintain the activity of metabolic enzymes, allowing for the synthesis of labeled amino acids in situ. nih.govcopernicus.orgcopernicus.org This approach is not only cost-effective but also allows for the production of perdeuterated proteins with protonated methyl groups in a residue-selective manner, which is highly beneficial for NMR analysis of large protein complexes. nih.govcopernicus.orgcopernicus.org The efficiency and scalability of CFPS make it an increasingly popular method for producing proteins with specific isotopic labels for detailed structural and functional characterization. nih.govresearchgate.net
Development of Specialized Isotope-Labeled Peptide and Protein Reagents for Biochemical Assays
The peptides and proteins synthesized with L-Isoleucine-N-Fmoc (1-13C) serve as highly specialized reagents for a variety of biochemical assays. ckisotopes.comeurisotop.com In quantitative proteomics, stable isotope-labeled peptides are used as internal standards for the accurate quantification of their unlabeled counterparts in biological samples through mass spectrometry. jpt.comshoko-sc.co.jp This is a critical application in biomarker discovery and validation. shoko-sc.co.jp
In the field of structural biology, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, the incorporation of 13C-labeled isoleucine is instrumental. eurisotop.com The 13C nucleus provides a sensitive probe for studying protein structure, dynamics, and interactions at atomic resolution. nih.govsemanticscholar.org Selective labeling of isoleucine residues can simplify complex NMR spectra and allow for the unambiguous detection of long-range distance restraints, which are crucial for determining the three-dimensional structure of proteins. mpg.de The development of these specialized reagents is fundamental to advancing our understanding of complex biological systems.
Table 2: Applications of Peptides and Proteins Labeled with 13C-Isoleucine
| Application Area | Technique | Purpose | Reference(s) |
|---|---|---|---|
| Quantitative Proteomics | Mass Spectrometry (MS) | Internal standards for protein quantification | jpt.comshoko-sc.co.jp |
| Structural Biology | NMR Spectroscopy | Probing protein structure and dynamics | eurisotop.comnih.govsemanticscholar.org |
| Biomarker Discovery | Mass Spectrometry (MS) | Validation and quantification of potential biomarkers | shoko-sc.co.jp |
| Drug Metabolism Studies | Mass Spectrometry (MS) | Tracing the fate of peptide-based drugs | jpt.com |
Emerging Research Directions and Methodological Advancements
Innovations in Isotope Labeling Strategies for Enhanced Biomolecular Research
Recent years have seen a significant evolution in isotope labeling, moving beyond uniform labeling to more nuanced and targeted strategies. These innovations aim to simplify complex biological systems for analysis, particularly in the study of large proteins and macromolecular complexes by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
One of the foremost strategies is selective isotope labeling , where only specific amino acid types or specific positions within an amino acid are isotopically enriched. nih.govmeihonglab.com This approach is critical for reducing spectral crowding and resonance overlap in NMR spectra of high-molecular-weight proteins. nih.govmeihonglab.com L-Isoleucine-N-Fmoc (1-13C) is a key reagent for this "bottom-up" approach, allowing the precise incorporation of a ¹³C label at the carboxyl position of an isoleucine residue during solid-phase peptide synthesis (SPPS). nih.govaltabioscience.com This enables researchers to study the structure and dynamics of a specific site within a protein backbone. nih.gov
Another significant innovation is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , a metabolic labeling technique used for quantitative proteomics. nih.govchempep.com In SILAC, cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids. wikipedia.orgnih.gov This allows for the accurate quantification of differences in protein abundance between different cell populations by mass spectrometry. nih.govtulane.edu While L-Isoleucine-N-Fmoc (1-13C) is designed for chemical synthesis, the principle of using labeled amino acids is central. Advanced SILAC-based methods, such as pulsed SILAC (pSILAC), have been developed to monitor the dynamics of newly synthesized proteins, providing insights into protein synthesis and turnover rates. chempep.comwikipedia.orgnih.gov
The table below summarizes key innovative labeling strategies and the role of specific labeled amino acids.
| Strategy | Description | Key Application | Relevance of L-Isoleucine-N-Fmoc (1-13C) |
| Selective Labeling | Incorporation of isotopes at specific atomic positions or in specific residue types. nih.govmeihonglab.com | Reducing spectral complexity in NMR of large proteins; probing specific functional sites. nih.gov | As a precursor for SPPS, it allows for targeted ¹³C labeling of the isoleucine carbonyl carbon in a synthetic peptide or protein. nih.govisotope.com |
| SILAC | Metabolic incorporation of "heavy" amino acids into the entire proteome for quantitative mass spectrometry. nih.govchempep.com | High-throughput quantitative proteomics; studying protein expression, turnover, and interactions. wikipedia.org | The corresponding unlabeled or fully labeled L-isoleucine is used in SILAC media to create the "light" and "heavy" proteomes for comparison. thermofisher.com |
| Precursor Labeling | Supplying labeled metabolic precursors (e.g., α-keto acids) to label specific parts of amino acids, such as methyl groups. nih.govmpg.de | NMR studies of structure and dynamics in high-molecular-weight proteins, focusing on hydrophobic cores. rsc.orgnih.gov | Complements the backbone labeling provided by 1-¹³C labeled amino acids by providing side-chain specific information. |
| Pulsed SILAC (pSILAC) | A short-term application of heavy amino acids to label only newly synthesized proteins. wikipedia.orgnih.gov | Measuring protein synthesis and degradation rates. chempep.com | The underlying principle relies on the ability to differentiate between isotopically distinct pools of amino acids over time. |
Development of Multi-Isotope Labeling Approaches for Integrated Omics Studies
The integration of data from different "omics" fields, such as proteomics and metabolomics, provides a more holistic view of cellular function. chempep.com Multi-isotope labeling, which utilizes a combination of stable isotopes like ¹³C, ¹⁵N, and ²H, is a powerful approach for these integrated studies. chempep.comnih.gov By labeling different parts of a molecule with different isotopes, researchers can trace the flow of atoms through complex metabolic networks and into protein synthesis. unt.edu
For example, using amino acids that are dually labeled with ¹³C and ¹⁵N allows for the simultaneous tracking of both the carbon skeleton and the amino group. chempep.comnih.gov This can help resolve ambiguities in metabolic pathways and provides more robust quantification in mass spectrometry by creating a larger mass shift, which moves the labeled peaks further from the unlabeled cluster in the spectrum. nih.gov L-Isoleucine-N-Fmoc is commercially available in various multi-labeled forms, such as (¹³C₆, ¹⁵N), which supports these advanced applications. isotope.comcreative-peptides.comeurisotop.com
In the context of integrated omics, a ¹³C-labeled amino acid like L-isoleucine could be used to trace its incorporation into newly synthesized proteins (a proteomic measurement) while also tracking its catabolism and the appearance of the ¹³C label in other metabolites (a metabolomic measurement). chempep.comunt.edu This dual analysis provides a dynamic picture of cellular resource allocation under different conditions. The combination of metabolic labeling (like SILAC) with chemical labeling techniques (like Tandem Mass Tags or TMT) further enhances multiplexing capabilities, allowing for the comparison of many samples in a single experiment. nih.govmdpi.com
Expansion of Applications in Mechanistic Enzymology and Enzyme Kinetic Studies
Isotopically labeled substrates are indispensable tools for elucidating enzyme mechanisms and kinetics. iaea.orgucdavis.edu The use of a substrate containing a heavy isotope can alter the rate of an enzymatic reaction if the labeled atom is involved in a bond-breaking or bond-forming step. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides powerful evidence for a proposed reaction mechanism.
L-Isoleucine-N-Fmoc (1-13C) is a precursor for synthesizing peptides that can act as substrates for a wide range of enzymes, including proteases, kinases, and peptidases. By placing a ¹³C label at the carbonyl carbon of an isoleucine residue, researchers can study enzymatic processes involving the peptide backbone. For instance, when a protease cleaves a peptide bond adjacent to the labeled isoleucine, the change in the chemical environment of the ¹³C nucleus can be monitored by NMR spectroscopy. mdpi.com
Furthermore, mass spectrometry can be used to follow the enzymatic reaction by monitoring the appearance of product fragments containing the ¹³C label. This allows for precise measurement of reaction rates and can help identify the specific cleavage site. The use of stable isotopes avoids the safety and disposal issues associated with radioactive isotopes, making them highly valuable in modern enzyme research. chempep.com
Future Integration of L-Isoleucine-N-Fmoc (1-13C) in Novel Spectroscopic and Mass Spectrometric Techniques
The future of biomolecular research relies on the continued development of analytical technologies with greater sensitivity and resolution. chromatographyonline.compolarismarketresearch.com Site-specifically labeled compounds like L-Isoleucine-N-Fmoc (1-13C) are set to play a crucial role in leveraging these technological advancements.
In mass spectrometry , the trend is toward instruments with ultra-high resolution, which can distinguish between molecules with very small mass differences. nih.gov This capability enables more complex multi-isotope labeling experiments and improves the accuracy of protein quantification. chromatographyonline.compolarismarketresearch.com L-Isoleucine-N-Fmoc (1-13C) and other labeled amino acids are used to synthesize peptide standards for targeted quantitative methods, such as Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM), which are essential for clinical biomarker validation. shoko-sc.co.jp As MS sensitivity improves, the demand for high-purity, precisely labeled standards will continue to grow. polarismarketresearch.com
In NMR spectroscopy , selective isotope labeling is key to overcoming the size limitations of the technique. nih.gov By incorporating ¹³C labels at specific backbone carbonyl positions using reagents like L-Isoleucine-N-Fmoc (1-13C), researchers can perform specialized experiments to measure structural restraints and probe protein dynamics at those sites, even in very large protein complexes. nih.govmpg.de Future developments will likely combine such selective labeling schemes with higher-field magnets and novel solid-state NMR methods to characterize challenging systems like membrane proteins and amyloid fibrils. meihonglab.comnih.gov
The table below outlines the integration of L-Isoleucine-N-Fmoc (1-13C) in advanced analytical techniques.
| Technique | Principle | Information Gained | Role of L-Isoleucine-N-Fmoc (1-13C) |
| High-Resolution Mass Spectrometry | Precisely measures the mass-to-charge ratio of ionized molecules, resolving isotopologues. nih.govchromatographyonline.com | Accurate protein identification and quantification; determination of isotope incorporation levels. nih.govnih.gov | Used to synthesize isotopically defined peptide standards for accurate quantification in targeted proteomics. shoko-sc.co.jp |
| Tandem Mass Spectrometry (MS/MS) | Isolates and fragments specific ions to determine their structure or sequence. mdpi.com | Peptide sequencing; identification of post-translational modifications; multiplexed quantification (e.g., with TMT). nih.gov | Creates peptides where the location of the label is precisely known, aiding in the validation of fragmentation patterns and quantification methods. |
| Solution & Solid-State NMR | Exploits the magnetic properties of atomic nuclei to determine molecular structure and dynamics. nih.govnih.gov | 3D protein structures; protein dynamics; ligand binding; intermolecular interactions. mpg.denih.gov | Enables site-specific labeling of the protein backbone, simplifying spectra and allowing for targeted structural and dynamic studies. nih.govmeihonglab.com |
Q & A
Basic Research Questions
Q. How can L-Isoleucine-N-Fmoc (1-13C) be synthesized and characterized to ensure isotopic purity for metabolic studies?
- Methodological Answer : Synthesis typically involves introducing the ¹³C label at the C1 position via enzymatic or chemical incorporation, followed by Fmoc protection. Isotopic purity (>98%) is verified using ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS). For reproducible results, ensure reaction conditions (e.g., pH, temperature) are optimized to minimize isotopic dilution. Characterization should include [1]H/¹³C NMR peak assignments and comparison with unlabeled analogs to confirm positional specificity .
Q. What experimental protocols are recommended for tracing L-Isoleucine-N-Fmoc (1-13C) in protein synthesis or degradation pathways?
- Methodological Answer : Incubate the labeled compound with cell cultures or isolated enzymes under physiologically relevant conditions. Use pulse-chase experiments with timed sampling. Metabolite extraction should employ cold methanol/water (4:1 v/v) to quench enzymatic activity. Analyze isotopic enrichment via LC-MS/MS, focusing on fragments retaining the ¹³C label. Normalize data to internal standards (e.g., deuterated amino acids) to account for technical variability .
Q. How should researchers design controls to distinguish isotopic effects from experimental artifacts in studies using L-Isoleucine-N-Fmoc (1-13C)?
- Methodological Answer : Include three controls: (1) unlabeled L-Isoleucine-N-Fmoc to assess baseline metabolism, (2) a scrambled ¹³C-labeled amino acid (e.g., ¹³C-leucine) to test isotopic specificity, and (3) a solvent-only group to rule out matrix effects. Statistical analysis (e.g., ANOVA with Tukey’s post hoc test) should compare labeled vs. unlabeled groups to confirm significance .
Advanced Research Questions
Q. What strategies optimize the use of L-Isoleucine-N-Fmoc (1-13C) in hyperpolarized ¹³C MRI for real-time metabolic imaging in vivo?
- Methodological Answer : Hyperpolarization via dynamic nuclear polarization (DNP) requires dissolving the compound in a glassing agent (e.g., glycerol/water). Optimize polarization time (≥1 hour at 1.4 K) and dissolution parameters (pH 7.4, 37°C) to maximize signal-to-noise ratio. Co-administer with a transport enhancer (e.g., monocarboxylate transporter agonist) to improve cellular uptake. Data acquisition should use spectral-spatial excitation pulses to resolve ¹³C-lactate and ¹³C-alanine peaks, with kinetic modeling to quantify metabolic fluxes .
Q. How can metabolic flux analysis (MFA) with L-Isoleucine-N-Fmoc (1-13C) resolve contradictions in branched-chain amino acid (BCAA) catabolism under hypoxia?
- Methodological Answer : Combine parallel labeling experiments (e.g., [1-13C]glucose + L-Isoleucine-N-Fmoc (1-13C)) to track carbon redistribution into TCA cycle intermediates. Use GC-MS to measure ¹³C isotopologue distributions in acetyl-CoA and succinate. Computational flux models (e.g., INCA) should integrate labeling data with enzyme activity assays to identify rate-limiting steps (e.g., BCKDH complex inhibition under hypoxia). Validate findings with siRNA-mediated knockdown of key enzymes .
Q. What are the best practices for integrating L-Isoleucine-N-Fmoc (1-13C) data into multi-omics studies (e.g., proteomics, transcriptomics) to study amino acid dysregulation in cancer?
- Methodological Answer : Synchronize sampling timelines across omics layers: collect metabolomics data (LC-MS/MS) at peak isotopic enrichment, transcriptomics (RNA-seq) during early regulatory responses, and proteomics (shotgun MS) post-translationally. Use pathway enrichment tools (e.g., MetaboAnalyst, GSEA) to correlate ¹³C flux rates with gene/protein expression clusters. For contradictory results, apply causal inference models (e.g., Bayesian networks) to prioritize driver pathways .
Methodological and Ethical Considerations
Q. How can researchers address reproducibility challenges when using L-Isoleucine-N-Fmoc (1-13C) across different model systems (e.g., cell lines vs. organoids)?
- Methodological Answer : Standardize culture conditions (e.g., oxygen levels, nutrient media) and validate label incorporation rates via time-course NMR. For organoids, use microfluidic systems to maintain isotopic homogeneity. Report all parameters in line with FAIR data principles, including raw spectra and computational scripts, in supplemental materials .
Q. What ethical and safety guidelines apply to handling L-Isoleucine-N-Fmoc (1-13C) in shared laboratory environments?
- Methodological Answer : Store the compound at -20°C in airtight, light-protected containers. Use fume hoods for weighing and dissolution to avoid inhalation. Decontaminate spills with 10% sodium bicarbonate. Institutional biosafety committees (IBCs) must review protocols involving human-derived samples. For clinical hyperpolarization studies, obtain ethics approval for data sharing in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
